molecular formula C9H8N2O2 B8773584 4-Methoxy-6-(oxiran-2-yl)nicotinonitrile

4-Methoxy-6-(oxiran-2-yl)nicotinonitrile

Cat. No.: B8773584
M. Wt: 176.17 g/mol
InChI Key: KEXSKGCFSRJUEN-UHFFFAOYSA-N
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Description

4-Methoxy-6-(oxiran-2-yl)nicotinonitrile is a nicotinonitrile derivative characterized by a methoxy group at the 4-position and an oxirane (epoxide) moiety at the 6-position of the pyridine ring. The nicotinonitrile scaffold is widely explored in medicinal and materials chemistry due to its versatility in forming hydrogen bonds, π-π interactions, and its electron-deficient nature, which facilitates diverse reactivity .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-6-(oxiran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O2/c1-12-8-2-7(9-5-13-9)11-4-6(8)3-10/h2,4,9H,5H2,1H3

InChI Key

KEXSKGCFSRJUEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#N)C2CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Methods : The oxirane-containing target compound may require epoxidation steps, whereas halogenated analogs (e.g., ) utilize halogenation. Furan-containing derivatives employ electrophilic aromatic substitution.
  • Substituent Effects : Methoxy groups enhance solubility, while halogens (Cl, Br) increase electronegativity and stability. The oxirane group offers unique reactivity for polymer crosslinking or drug derivatization.

Physicochemical and Spectral Properties

Comparative data on photophysical and electronic properties:

Compound Name λₐᵦₛ (nm) Stokes Shift (cm⁻¹) Dipole Moment (µ) Application
2-Amino-4-hydroxy-6-(coumarin)nicotinonitrile 350–370 Solvent-dependent µₑ > µg (charge transfer) Fluorescent probes
4-Methoxy-6-(oxiran-2-yl)nicotinonitrile Not available Not available Predicted high polarity Drug delivery, polymers
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile Not studied N/A Moderate polarity Corrosion inhibition

Key Observations :

  • The coumarin-containing analog exhibits significant charge transfer transitions, while the oxirane derivative’s polarity may enhance solubility in polar solvents.
  • Methoxy groups in and the target compound likely reduce crystallinity compared to halogenated derivatives.

Key Observations :

  • Halogenated and methoxy-substituted derivatives show higher binding affinities in QSAR models . The oxirane group may confer alkylating activity, similar to epoxide-containing drugs like taxanes.
  • Cytotoxicity in correlates with aromatic bulk (naphthyl groups), whereas the target compound’s smaller oxirane may reduce steric hindrance.

Key Observations :

  • The target compound’s epoxide group positions it for use in epoxy resins, contrasting with halogenated analogs in agrochemicals .
  • Methoxy-furan derivatives excel in corrosion inhibition due to adsorption on metal surfaces.

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